molecular formula C17H27N3O3 B2701279 N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide CAS No. 2361681-86-7

N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide

Cat. No.: B2701279
CAS No.: 2361681-86-7
M. Wt: 321.421
InChI Key: ITKSJPNMRRKAIP-UHFFFAOYSA-N
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Description

N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidinyl group, a cyclohexyl group, and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidinyl and cyclohexyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide
  • N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide

Uniqueness

N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-3-16(22)19(2)12-15(21)18-13-7-9-14(10-8-13)20-11-5-4-6-17(20)23/h3,13-14H,1,4-12H2,2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSJPNMRRKAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCC(CC1)N2CCCCC2=O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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